Benzyl (6-chloro-6-oxohexyl)carbamate
Description
Foundational Significance of Carbamate (B1207046) Scaffolds in Organic Synthesis
Carbamate scaffolds are integral to modern organic synthesis, primarily due to their unique combination of stability and reactivity. The carbamate functional group, characterized by a carbonyl flanked by an oxygen and a nitrogen atom, serves as a robust protecting group for amines. chem-station.com This protective role is crucial in multi-step syntheses, preventing the highly reactive and basic nature of amines from interfering with other desired chemical transformations. chem-station.com The stability of the carbamate linkage to a wide array of reaction conditions, including those involving acids and bases, makes it a preferred choice over other protecting groups. nih.govmasterorganicchemistry.com
One of the most widely used carbamate-based protecting groups is the benzyloxycarbonyl (Cbz or Z) group. masterorganicchemistry.com The Cbz group is typically introduced by reacting an amine with benzyl (B1604629) chloroformate. numberanalytics.com Its popularity stems from its straightforward installation and, critically, its selective removal under mild conditions, most commonly through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst). masterorganicchemistry.comtotal-synthesis.com This process, known as hydrogenolysis, cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide, leaving other functional groups within the molecule intact. total-synthesis.com This orthogonality allows chemists to deprotect the amine at a specific stage of a synthesis without disturbing other sensitive parts of the molecule. chem-station.com
Strategic Importance of Carbamates in Contemporary Chemical and Biological Sciences
The strategic importance of carbamates extends far beyond their role as protecting groups. In medicinal chemistry, the carbamate moiety is a key structural motif found in numerous approved drugs and prodrugs. acs.orgnoaa.govnih.gov Its structural resemblance to the peptide bond, combined with its superior chemical and proteolytic stability, makes it an excellent peptide bond surrogate in the design of peptidomimetics. nih.govnih.gov This stability enhances the in vivo lifetime of peptide-based drugs by making them resistant to degradation by metabolic enzymes like aminopeptidases. acs.org
Furthermore, the physicochemical properties of carbamates, such as their ability to participate in hydrogen bonding and their general stability, are leveraged to improve the pharmacokinetic profiles of therapeutic agents. nih.govresearchgate.net Carbamates can enhance a drug's permeability across cellular membranes, a critical factor for bioavailability. nih.govnih.gov They are also used in prodrug strategies to mask polar functional groups, thereby improving oral absorption and protecting the active drug from first-pass metabolism. nih.gov The versatility of the carbamate group allows for fine-tuning of a molecule's biological and pharmacokinetic properties by varying the substituents on its oxygen and nitrogen termini. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
4644-75-1 |
|---|---|
Molecular Formula |
C14H18ClNO3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
benzyl N-(6-chloro-6-oxohexyl)carbamate |
InChI |
InChI=1S/C14H18ClNO3/c15-13(17)9-5-2-6-10-16-14(18)19-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,18) |
InChI Key |
SPHAWGSPLGYKBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl 6 Chloro 6 Oxohexyl Carbamate
Traditional and Contemporary Synthetic Approaches
The synthesis of Benzyl (B1604629) (6-chloro-6-oxohexyl)carbamate is typically achieved through a logical, multi-step sequence that builds the molecule by forming the carbamate (B1207046) and acyl chloride functionalities in separate, orthogonal steps.
A common and direct synthetic route begins with a precursor that contains the six-carbon aliphatic chain with terminal functional groups that can be sequentially modified. One of the most efficient precursors for this purpose is 6-aminohexanoic acid.
The synthesis involves two primary transformations:
Carbamate Formation : The terminal amine of 6-aminohexanoic acid is protected with a benzyloxycarbonyl (Cbz) group. This is a standard procedure in peptide synthesis and organic chemistry, effectively converting the primary amine into a stable carbamate.
Acyl Chloride Formation : The terminal carboxylic acid of the Cbz-protected amino acid is then converted into a highly reactive acyl chloride. This is typically the final step, as the acyl chloride is sensitive to moisture.
This sequence ensures that the more sensitive acyl chloride group is generated from the stable carboxylic acid precursor after the amine has been successfully protected. The resulting molecule, Benzyl (6-chloro-6-oxohexyl)carbamate, is the key chloro-oxohexyl intermediate, ready for subsequent reactions such as amide bond formation.
Benzyl derivatives are fundamental to the formation of the carbamate portion of the target molecule. The key reagent is benzyl chloroformate (Cbz-Cl). This reagent reacts with the primary amine of 6-aminohexanoic acid under basic conditions (a reaction known as the Schotten-Baumann reaction) to form the stable benzyl carbamate linkage.
The benzyl group serves as an effective protecting group for the amine. The benzyloxycarbonyl group is stable under a range of reaction conditions but can be readily removed when needed through catalytic hydrogenolysis, a process that preserves most other functional groups. broadpharm.com This strategic use of a benzyl derivative is crucial for synthesizing the desired bifunctional compound without unintended side reactions involving the amine group.
For the carbamate formation step , key parameters include:
Temperature : The reaction of the amine with benzyl chloroformate is exothermic and is typically performed at low temperatures (0–5 °C) to minimize side reactions, such as the formation of di-acylated products or hydrolysis of the reagent.
Base Selection : A suitable base, such as sodium hydroxide (B78521) or sodium carbonate, is required to neutralize the hydrochloric acid byproduct. The choice and concentration of the base are critical for maintaining an optimal pH to ensure the amine remains nucleophilic while minimizing hydrolysis of the benzyl chloroformate.
For the acyl chloride formation step , optimization involves:
Chlorinating Agent : Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used. Oxalyl chloride is often preferred for its milder conditions and because its byproducts (CO, CO₂) are gaseous, simplifying purification.
Catalyst : The conversion can be accelerated by a catalytic amount of N,N-dimethylformamide (DMF). The catalyst reacts with the chlorinating agent to form a Vilsmeier reagent, which is the active electrophile in the reaction.
Temperature : The reaction is typically run at room temperature or with gentle heating. Anhydrous conditions are essential to prevent the hydrolysis of the newly formed acyl chloride back to the carboxylic acid.
| Synthetic Step | Parameter | Typical Condition | Purpose |
|---|---|---|---|
| Carbamate Formation | Temperature | 0–5 °C | Minimize side reactions and reagent hydrolysis. |
| Base | Sodium Hydroxide / Sodium Carbonate | Neutralize HCl byproduct and maintain optimal pH. | |
| Acyl Chloride Formation | Chlorinating Agent | Thionyl Chloride or Oxalyl Chloride | Convert carboxylic acid to acyl chloride. |
| Catalyst | N,N-Dimethylformamide (DMF) (catalytic) | Accelerate the rate of conversion. |
The selection of appropriate reagents and solvents is paramount for a successful synthesis.
For carbamate formation , a biphasic solvent system is often employed, such as water and a non-polar organic solvent like diethyl ether or dichloromethane (B109758) (DCM). The 6-aminohexanoic acid and base are dissolved in the aqueous phase, while the benzyl chloroformate is in the organic phase. Vigorous stirring promotes the reaction at the interface.
For acyl chloride formation , an anhydrous, aprotic solvent is required to prevent any reaction with water. Suitable solvents include dichloromethane (DCM), chloroform, or tetrahydrofuran (B95107) (THF). The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
| Synthetic Step | Reagents | Solvent System |
|---|---|---|
| Carbamate Formation | 6-Aminohexanoic Acid, Benzyl Chloroformate, Base (e.g., NaOH) | Biphasic: Water and Diethyl Ether or Dichloromethane |
| Acyl Chloride Formation | N-(Benzyloxycarbonyl)-6-aminohexanoic Acid, Thionyl Chloride or Oxalyl Chloride, DMF (cat.) | Anhydrous Aprotic Solvent (e.g., Dichloromethane, THF) |
General Carbamate Synthesis Strategies Applicable to the Compound
Beyond the direct acylation of an amine, general strategies for carbamate synthesis can be adapted to produce the core structure of this compound. These methods often involve molecular rearrangements that generate a reactive isocyanate intermediate.
Both the Hofmann and Curtius rearrangements are powerful methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom. tcichemicals.comnih.gov A key feature of these reactions is the formation of an isocyanate intermediate, which can be "trapped" by a nucleophile, such as an alcohol, to form a stable carbamate. wikipedia.org This provides an alternative pathway to the carbamate functionality.
Curtius Rearrangement : This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate. wikipedia.orgnumberanalytics.com To apply this to the target molecule's framework, one could start with a derivative of adipic acid, such as adipic acid monomethyl ester.
The free carboxylic acid is converted to an acyl chloride and then reacted with sodium azide to form the acyl azide.
Upon heating, the acyl azide undergoes the Curtius rearrangement, losing nitrogen gas to produce an isocyanate. wikipedia.org
If this reaction is performed in the presence of benzyl alcohol, the alcohol acts as a nucleophile and traps the isocyanate, yielding the benzyl carbamate. wikipedia.orgnih.gov The resulting product would have a benzyl carbamate on one end and a methyl ester on the other. Subsequent hydrolysis of the ester to a carboxylic acid and conversion to the acyl chloride would complete the synthesis. The Curtius rearrangement is valued for its mild conditions and tolerance of a wide variety of functional groups. nih.govrsc.org
Hofmann Rearrangement : This reaction converts a primary amide into an isocyanate using bromine and a strong base. tcichemicals.comwikipedia.org An analogous synthesis could start from adipamide, the diamide (B1670390) of adipic acid. By carefully controlling the stoichiometry (e.g., one equivalent of bromine), it could be possible to convert only one of the amide groups. In the presence of benzyl alcohol, the resulting isocyanate would be trapped to form the benzyl carbamate, leaving the other amide group intact. This amide could then be hydrolyzed to a carboxylic acid and subsequently converted to the final acyl chloride. Recent developments in the Hofmann rearrangement have focused on greener, more efficient reagents, such as using hypervalent iodine compounds as the oxidant. benthamdirect.com
Utilization of Activated Mixed Carbonates in Alkoxycarbonylation
The synthesis of carbamates through the alkoxycarbonylation of amines is a cornerstone of organic synthesis. Activated mixed carbonates serve as efficient carbonylating agents, offering a safer alternative to hazardous reagents like phosgene. In a hypothetical synthesis of this compound, this methodology would involve the reaction of an appropriate amine precursor with a benzyl-activated carbonate.
A plausible, though not directly documented, approach would be the reaction of benzyl chloroformate with a suitable amine, such as 6-aminohexanoyl chloride, or a protected version thereof. However, a more contemporary and safer route would employ a mixed carbonate like benzyl p-nitrophenyl carbonate. This reagent would react with 6-aminohexanoyl chloride (or its hydrochloride salt) in the presence of a base to yield the target molecule. The p-nitrophenoxide is an excellent leaving group, facilitating the nucleophilic attack by the amine.
Table 1: Key Parameters in Activated Mixed Carbonate Synthesis
| Parameter | Description | Relevance to this compound Synthesis |
|---|---|---|
| Activating Group | The group that enhances the electrophilicity of the carbonyl carbon. | p-Nitrophenyl and succinimidyl groups are common, providing good leaving group ability for efficient reaction with the amine precursor. |
| Solvent | The medium in which the reaction is conducted. | Aprotic solvents like dichloromethane, acetonitrile (B52724), or THF are typically used to avoid side reactions with the activated carbonate or the acyl chloride. |
| Base | A proton scavenger to neutralize the acid produced during the reaction. | Non-nucleophilic organic bases such as triethylamine (B128534) or diisopropylethylamine are employed to prevent competition with the primary amine nucleophile. |
| Temperature | The thermal conditions of the reaction. | Reactions are often carried out at low temperatures (0 °C to room temperature) to control reactivity and minimize side product formation. |
Detailed research findings on related systems suggest that the chemoselectivity of such reactions can be high, with the more nucleophilic amine reacting preferentially over other functional groups. The challenge in this specific synthesis would be the management of the reactive acyl chloride moiety on the amine precursor.
Direct N-Alkylation Approaches
Direct N-alkylation of a pre-formed carbamate is another potential avenue for the synthesis of this compound. In this scenario, benzyl carbamate would be N-acylated with a suitable 6-carbon chain bearing an acyl chloride at the terminus. The most direct acylating agent for this purpose would be adipoyl chloride (hexanedioyl dichloride).
The primary challenge in this approach is achieving selective mono-acylation. Given that adipoyl chloride has two reactive acyl chloride groups, there is a significant possibility of di-acylation, where two molecules of benzyl carbamate react with one molecule of adipoyl chloride. To favor the desired mono-acylation product, the reaction conditions would need to be carefully controlled.
Table 2: Strategies for Selective Mono-acylation
| Strategy | Description | Potential Application |
|---|---|---|
| Stoichiometry Control | Using a large excess of the diacyl chloride relative to the carbamate. | This would statistically favor mono-substitution, but would require a challenging purification to remove the excess diacyl chloride. |
| Slow Addition | Adding the carbamate slowly to a solution of the diacyl chloride at low temperature. | This can help to maintain a low concentration of the nucleophile, reducing the likelihood of a second reaction. |
| Use of a Solid Support | Immobilizing the carbamate on a solid support to sterically hinder di-acylation. | This is a common technique in combinatorial chemistry to control stoichiometry. |
Research on the N-acylation of carbamates has shown that it is a feasible reaction, often catalyzed by a Lewis acid or a strong base to enhance the nucleophilicity of the carbamate nitrogen. However, the inherent reactivity of the acyl chloride may be sufficient for the reaction to proceed.
Process Intensification and Green Chemistry in Synthesis
Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally benign and safe. Process intensification, through techniques like continuous flow synthesis, and the integration of biocatalysis are at the forefront of this movement.
Continuous Flow Synthesis for Carbamate Production
Continuous flow chemistry, utilizing microreactors, offers significant advantages for the synthesis of carbamates, especially when dealing with hazardous reagents or intermediates. stolichem.comresearchgate.netnumberanalytics.com The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling precise control over reaction parameters and improving safety. numberanalytics.commdpi.com
For a potential synthesis of this compound, a continuous flow process could be designed where streams of the precursor amine and an activated carbonyl compound are mixed in a microreactor. acs.orgnih.gov This would allow for rapid and controlled reaction, minimizing the formation of byproducts. stolichem.com The use of hazardous intermediates, if necessary, would be safer as only small quantities would be present in the reactor at any given time. researchgate.net A continuous flow setup could also facilitate a multi-step synthesis, telescoping reactions without the need for intermediate purification. beilstein-journals.orgresearchgate.net
Table 3: Advantages of Continuous Flow Synthesis for Carbamates
| Advantage | Description |
|---|---|
| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents and exothermic reactions. stolichem.comnih.gov |
| Improved Control | Precise control over temperature, pressure, and residence time leads to higher selectivity and yields. numberanalytics.com |
| Scalability | Scaling up production is achieved by running the process for a longer duration or by using multiple reactors in parallel ("numbering-up"). stolichem.com |
| Process Integration | Multiple reaction and purification steps can be combined into a single, continuous process. researchgate.net |
Recent studies have demonstrated the successful continuous synthesis of various carbamates, including those derived from CO2 as a green carbonyl source. acs.orgnih.gov
Biocatalytic Integration in Carbamate Synthetic Pathways
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. nih.gov In the context of carbamate synthesis, enzymes such as lipases and esterases have shown promise. nih.govbrandeis.edu
An esterase from Pyrobaculum calidifontis (PestE) has been utilized for the synthesis of carbamates from various amines and carbonates in water, achieving high yields. nih.gov This approach could be adapted for the synthesis of a precursor to this compound. For instance, an enzyme could catalyze the reaction between a benzyl carbonate derivative and a suitable amino-precursor.
Furthermore, biocatalysis can be integrated into flow processes. A continuous flow process coupling a Curtius rearrangement with a biocatalytic step using immobilized Candida antarctica lipase (B570770) B (CALB) has been developed for the production of Cbz-carbamates. beilstein-journals.orgnih.govresearchgate.net The enzyme was used to selectively transform a byproduct, simplifying purification. beilstein-journals.orgresearchgate.net This highlights the potential for hybrid chemo-enzymatic continuous processes.
Table 4: Enzymes in Carbamate Synthesis
| Enzyme Class | Catalytic Function | Potential Application |
|---|---|---|
| Lipases/Esterases | Catalyze the formation of ester and amide bonds. | Direct synthesis of the carbamate bond from an activated carbonate and an amine. nih.govresearchgate.net |
| Hydrolases | Can be used for selective hydrolysis or in reverse for synthesis. | Employed in kinetic resolutions or for the removal of byproducts. beilstein-journals.orgresearchgate.net |
| Carbamate Kinases | Catalyze the phosphorylation of carbamate. | While primarily involved in metabolic pathways, their synthetic potential is being explored. researchgate.net |
The integration of biocatalysis offers a pathway to more sustainable and efficient syntheses of complex molecules like this compound, aligning with the principles of green chemistry.
Reactivity Profiles and Mechanistic Investigations of Benzyl 6 Chloro 6 Oxohexyl Carbamate
Functional Group Reactivity Analysis
The presence of both a protected amine and an acyl chloride allows for selective or simultaneous reactions, depending on the chosen reagents and conditions. The Cbz group serves as a common protecting group for amines, while the acyl chloride is one of the most reactive carboxylic acid derivatives. pressbooks.pub
The functional groups in Benzyl (B1604629) (6-chloro-6-oxohexyl)carbamate exhibit different susceptibilities to oxidation. The acyl chloride moiety is already in a high oxidation state and is generally not subject to further oxidation. The primary sites for potential oxidative transformation are the alkyl chain and the benzylic position of the Cbz group.
While the saturated alkyl chain is relatively resistant to oxidation under mild conditions, strong oxidizing agents could lead to chain cleavage or the formation of various oxygenated products. More specific oxidative reactions could target the benzylic C-H bond of the benzyl group, although this typically requires specific catalysts or harsh conditions and is less common in the context of Cbz group chemistry. The carbamate (B1207046) nitrogen itself is generally stable to oxidation. Due to the high reactivity of the acyl chloride group with many reagents, oxidative studies would likely be performed on a derivative where the acyl chloride has been converted to a more stable functional group, such as an ester or amide.
The compound possesses two primary sites for reduction: the acyl chloride and the benzyl carbamate. The outcome of a reduction reaction is highly dependent on the choice of reducing agent, allowing for selective transformations.
Reduction of the Acyl Chloride: The acyl chloride group can be selectively reduced. Milder reducing agents, such as lithium tri-tert-butoxyaluminum hydride or catalytic hydrogenation over a poisoned catalyst (e.g., Rosenmund reduction), can convert the acyl chloride to an aldehyde, yielding Benzyl (6-oxohexyl)carbamate . broadpharm.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) would typically reduce the acyl chloride all the way to a primary alcohol, forming Benzyl (6-hydroxyhexyl)carbamate .
Reduction of the Benzyl Carbamate (Deprotection): The Cbz group is classically removed by catalytic hydrogenolysis. total-synthesis.com This process involves reduction with hydrogen gas (H₂) over a palladium catalyst (Pd/C), which cleaves the benzylic C-O bond. total-synthesis.com This reaction is highly selective and typically does not affect the acyl chloride. The initial product is an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, in this case, 6-aminohexanoyl chloride (as its hydrochloride salt).
Simultaneous Reduction: The use of a strong, non-selective reducing agent like LiAlH₄ would likely result in the reduction of both functional groups. The acyl chloride would be reduced to a primary alcohol, and the carbamate group would be reduced to an N-methyl amine, yielding N-benzyl-N-methyl-6-aminohexan-1-ol .
The following table summarizes the expected products from various reductive transformations.
| Reagent | Target Functional Group | Product |
| H₂, Pd/C | Benzyl Carbamate | 6-Aminohexanoyl chloride |
| LiAlH₄ | Both | N-benzyl-N-methyl-6-aminohexan-1-ol |
| NaBH₄ | Acyl Chloride | Benzyl (6-hydroxyhexyl)carbamate |
| LiAl(OtBu)₃H | Acyl Chloride | Benzyl (6-oxohexyl)carbamate |
The acyl chloride is a highly electrophilic functional group, making it extremely susceptible to nucleophilic attack. chemistrystudent.com This reactivity is driven by the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which creates a significant partial positive charge on the carbonyl carbon. chemistrystudent.comyoutube.com The reaction proceeds via a nucleophilic addition-elimination mechanism, where the chloride ion is an excellent leaving group. savemyexams.com
This high reactivity allows for the synthesis of a wide array of carboxylic acid derivatives. The scope of nucleophiles is broad and includes:
Water: Hydrolysis, often occurring vigorously, produces 6-((benzyloxy)carbonyl)amino)hexanoic acid .
Alcohols (R'OH): Alcoholysis yields esters, such as Benzyl (6-(alkoxycarbonyl)hexyl)carbamate .
Ammonia (NH₃): Ammonolysis produces the primary amide, Benzyl (6-amino-6-oxohexyl)carbamate .
Primary (R'NH₂) and Secondary (R'₂NH) Amines: Reaction with amines yields secondary and tertiary amides, respectively, for example, Benzyl (6-(alkylamino)-6-oxohexyl)carbamate .
The following table illustrates the scope of these nucleophilic substitution reactions.
| Nucleophile | Reagent Class | Product Class |
| H₂O | Water | Carboxylic Acid |
| R'OH | Alcohol | Ester |
| NH₃ | Ammonia | Primary Amide |
| R'NH₂ | Primary Amine | Secondary Amide |
| R'₂NH | Secondary Amine | Tertiary Amide |
Side Reaction Analysis and Impurity Formation
In the synthesis and handling of Benzyl (6-chloro-6-oxohexyl)carbamate, the potential for side reactions and the formation of impurities is a critical consideration for ensuring product purity and process efficiency. The reactivity of the molecule is primarily dictated by the carbamate linkage and the terminal acyl chloride. Analysis of potential side reactions focuses on the fragmentation of the carbamate and the formation of urea-related species.
Fragmentation Pathways of Carbamate Linkages
The benzyloxycarbonyl (Cbz) group is a widely used amine-protecting group in organic synthesis, and its stability is well-documented. However, under certain conditions, the carbamate linkage in this compound can undergo fragmentation. These pathways can be influenced by factors such as temperature, pH, and the presence of nucleophiles or catalysts.
Thermal Decomposition:
Benzyl carbamates, when subjected to high temperatures, can undergo thermal decomposition. The primary fragmentation pathway involves the cleavage of the carbamate C-O bond, leading to the formation of an isocyanate and benzyl alcohol. For this compound, this would result in 6-chloro-6-oxohexyl isocyanate and benzyl alcohol. This decomposition is a known pathway for generating isocyanates from carbamates in a phosgene-free method.
| Condition | Primary Fragmentation Products |
| High Temperature | 6-chloro-6-oxohexyl isocyanate and Benzyl alcohol |
| Acidic Conditions | 6-aminohexanoyl chloride, Benzyl alcohol, and Carbon dioxide |
| Basic Conditions | 6-aminohexanoyl chloride, Benzyl alcohol, and Carbon dioxide |
| Mass Spectrometry | Benzyl cation (m/z 91), Toluene |
Hydrolytic Cleavage (Acidic and Basic Conditions):
While generally stable under mild acidic and basic conditions, the carbamate linkage can be cleaved under more vigorous hydrolytic environments.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the carbamate is protonated, rendering the carbonyl carbon more electrophilic. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to release benzyl alcohol, carbon dioxide, and the protonated form of the amine, which in this case would be derived from 6-aminohexanoyl chloride.
Base-Catalyzed Hydrolysis: Under basic conditions, hydrolysis can proceed through two primary mechanisms for N-substituted carbamates: the BAC2 (base-catalyzed acyl substitution) mechanism or the E1cB (unimolecular elimination of the conjugate base) mechanism. The BAC2 pathway involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. The E1cB mechanism involves the deprotonation of the carbamate nitrogen, followed by the elimination of the benzyloxy group to form an isocyanate intermediate, which is then rapidly hydrolyzed to the corresponding amine and carbonate. broadpharm.comchemistrystudent.com
Intramolecular Cyclization:
A significant potential fragmentation and rearrangement pathway for this compound is an intramolecular cyclization. The carbamate nitrogen, although not strongly nucleophilic, can potentially attack the electrophilic acyl chloride at the terminus of the six-carbon chain. This would result in the formation of a seven-membered cyclic imide, N-benzyloxycarbonyl-azepan-2-one, with the elimination of hydrogen chloride. The favorability of this intramolecular reaction would depend on the reaction conditions, such as temperature and the presence of a base to facilitate the nucleophilic attack.
Mass Spectral Fragmentation:
Mass spectrometry provides insight into the intrinsic fragmentation patterns of molecules upon ionization. In the mass spectrum of compounds containing a benzyl carbamate group, a characteristic fragmentation is the cleavage of the benzyl-oxygen bond, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion. Another common fragmentation pathway is the loss of toluene. nih.govwikipedia.org These fragmentation patterns underscore the relative lability of the benzylic C-O bond within the carbamate structure under energetic conditions.
Formation of Carbamoyl-urea Species
The formation of urea (B33335) and related derivatives represents a class of impurities that can arise from side reactions involving the carbamate moiety.
Reaction with Amine Impurities:
If the reaction mixture for the synthesis or subsequent use of this compound contains primary or secondary amine impurities, these can react with the carbamate to form N,N'-disubstituted ureas. This transamidation reaction is typically more favorable with more reactive carbamates, such as activated phenyl carbamates, but can occur with benzyl carbamates under certain conditions, especially at elevated temperatures. commonorganicchemistry.comgoogle.com For instance, reaction with a generic primary amine (R-NH₂) would yield N-benzyl-N'-(6-chloro-6-oxohexyl)urea.
Formation from Isocyanate Intermediates:
As discussed in the thermal decomposition pathway, 6-chloro-6-oxohexyl isocyanate can be formed as an intermediate. If this isocyanate encounters an unreacted starting amine (the amine precursor to the carbamate) or another amine species, it will readily react to form a urea derivative.
A more complex impurity, a carbamoyl-urea species, has been reported as a side product in carbamate synthesis. bioorganic-chemistry.com This type of impurity could arise from the fragmentation of the target carbamate to benzyl carbamate and an isocyanate. The resulting benzyl carbamate could then react with another molecule of the isocyanate intermediate to form a carbamoyl-urea.
| Reactants | Resulting Urea Species |
| This compound + Primary Amine (R-NH₂) | N-benzyl-N'-(6-chloro-6-oxohexyl)urea |
| 6-chloro-6-oxohexyl isocyanate + Amine precursor | Symmetrical or unsymmetrical urea derivative |
| Benzyl carbamate + 6-chloro-6-oxohexyl isocyanate | Carbamoyl-urea species |
The potential for these side reactions highlights the importance of controlling reaction parameters such as temperature, reaction time, and the purity of reagents and solvents to minimize the formation of these and other impurities.
Applications of Benzyl 6 Chloro 6 Oxohexyl Carbamate in Advanced Chemical Synthesis
As a Versatile Building Block in Complex Molecular Architectures
The bifunctional nature of Benzyl (B1604629) (6-chloro-6-oxohexyl)carbamate positions it as a highly valuable reagent for the construction of intricate molecular frameworks. The presence of two distinct reactive sites on a flexible aliphatic backbone allows for sequential and controlled modifications, a crucial aspect in the multi-step synthesis of complex target molecules.
The acyl chloride group provides a site for nucleophilic acyl substitution, enabling the formation of amide, ester, or ketone linkages. This reactivity allows for the covalent attachment of Benzyl (6-chloro-6-oxohexyl)carbamate to a wide array of substrates, including amines, alcohols, and organometallic reagents. The benzyl carbamate (B1207046) moiety, on the other hand, serves as a protected amine. The benzyloxycarbonyl (Cbz) group is a well-established protecting group for amines, known for its stability under a variety of reaction conditions and its susceptibility to removal under specific, mild conditions, typically through hydrogenolysis.
This orthogonal reactivity is a key feature, allowing chemists to selectively react at the acyl chloride terminus while the amine remains protected. Subsequently, the amine can be deprotected to participate in further synthetic transformations, such as amide bond formation, alkylation, or arylation. This step-wise approach is fundamental in the convergent synthesis of complex molecules, where different fragments are synthesized separately and then joined together.
Role in Pharmaceutical Intermediate and Lead Compound Synthesis
The structural motifs present in this compound are frequently encountered in medicinally active compounds, suggesting its utility in the synthesis of pharmaceutical intermediates and for the derivatization of lead compounds.
Scaffold Derivatization for Biological Activity Modulation
In drug discovery, the systematic modification of a core molecular structure, or scaffold, is a common strategy to optimize biological activity, selectivity, and pharmacokinetic properties. This compound can serve as a valuable tool in this process. The acyl chloride can be used to append the six-carbon linker and the protected amine to a core scaffold containing a nucleophilic handle (e.g., an alcohol or amine). Subsequent deprotection of the Cbz group would unveil a primary amine, which can then be further functionalized to generate a library of analogues for structure-activity relationship (SAR) studies.
Integration into Proteolysis Targeting Chimeras (PROTACs) as Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A critical component of a PROTAC is the linker, which connects the ligand that binds to the target protein and the ligand that binds to the E3 ligase. The length and chemical nature of the linker are crucial for the efficacy of the PROTAC.
While direct evidence for the use of this compound in published PROTACs is scarce, its structure is highly amenable for such applications. The acyl chloride can react with a nucleophilic group on one of the ligands, and after deprotection, the resulting amine can be coupled to the other ligand. The hexyl chain provides a flexible spacer of a defined length, which is a key parameter in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
Table 1: Potential Reactions for PROTAC Linker Synthesis
| Reaction Step | Reactant 1 | Reactant 2 | Product Feature |
|---|---|---|---|
| Ligand 1 Attachment | This compound | Ligand with -OH or -NH2 group | Ester or Amide bond formation |
| Deprotection | Cbz-protected amine | H2, Pd/C | Free primary amine |
Precursor to Enzyme Inhibitors
The carbamate functional group is a known pharmacophore in various enzyme inhibitors. This compound could serve as a precursor for the synthesis of novel enzyme inhibitors. The acyl chloride functionality allows for its attachment to a recognition element that directs the molecule to the active site of a specific enzyme. The carbamate and the aliphatic chain can then interact with the enzyme's active site, potentially leading to inhibition. The terminal amine, after deprotection, offers a handle for further modifications to enhance binding affinity and selectivity.
Contributions to Specialty Polymer Development
The dual functionality of this compound also lends itself to applications in polymer chemistry, particularly in the development of specialty polymers with unique properties.
Incorporation into Polymeric Structures for Unique Properties
This compound can be utilized as a monomer or a functionalizing agent in polymerization reactions. The acyl chloride can participate in condensation polymerizations with diols or diamines to form polyesters or polyamides, respectively. The benzyl carbamate group would be incorporated as a pendant group along the polymer chain.
The presence of these protected amine functionalities introduces a latent reactivity to the polymer. Post-polymerization deprotection of the Cbz groups would yield a polymer with pendant primary amine groups. These amine groups can then be used to modify the polymer's properties, for instance, by grafting other polymer chains, attaching bioactive molecules, or altering the polymer's solubility and charge characteristics. This approach allows for the synthesis of functional polymers with tailored properties for applications in areas such as drug delivery, biomaterials, and coatings.
Table 2: Potential Polymerization Reactions
| Polymerization Type | Co-monomer | Resulting Polymer | Post-Polymerization Modification |
|---|---|---|---|
| Polycondensation | Diol (e.g., 1,6-hexanediol) | Polyester with pendant Cbz-protected amines | Deprotection to yield amine-functionalized polyester |
Utility in Glycobiology Research via Related Derivatives
This compound serves as a valuable, albeit specialized, reagent in advanced chemical synthesis, particularly in the field of glycobiology. Its utility is not in its direct application, but rather as a precursor for the synthesis of derivatives that facilitate the study of carbohydrates and their biological roles. The unique combination of a protected amine (benzylcarbamate) and a reactive acyl chloride within a six-carbon aliphatic chain makes it a versatile linker for the conjugation of carbohydrates to other molecules.
The primary application of this compound in glycobiology revolves around its use in creating glycoconjugates. These are important tools for investigating carbohydrate-protein interactions, developing carbohydrate-based vaccines, and creating targeted drug delivery systems. The acyl chloride group provides a reactive handle for attachment to the hydroxyl groups of monosaccharides, while the protected amine can be deprotected in a subsequent step to allow for further functionalization.
A key advantage of using derivatives of this compound is the ability to introduce a spacer arm between the carbohydrate and a conjugated molecule. This spatial separation is often crucial for maintaining the biological activity of both the carbohydrate and the conjugated partner, as it can prevent steric hindrance and allow for proper molecular recognition.
The general strategy for its use involves the initial reaction of the acyl chloride of this compound with a hydroxyl group on a partially protected monosaccharide. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The resulting product is a carbohydrate derivative with a protected amino linker. The benzylcarbamate protecting group can then be selectively removed, often by hydrogenolysis, to reveal a primary amine. This amine can then be used to attach a variety of molecules, such as fluorescent dyes, biotin (B1667282) for affinity purification, or peptides for immunological studies.
For instance, a common application would be the synthesis of neoglycoproteins. In this process, the carbohydrate-linker derivative, after deprotection of the amine, can be coupled to the lysine (B10760008) residues of a protein. The resulting neoglycoprotein can then be used to study the binding of the specific carbohydrate to lectins or other carbohydrate-binding proteins.
The table below outlines the key functional groups of this compound and their roles in the synthesis of glycobiology-related derivatives.
| Functional Group | Chemical Formula | Role in Synthesis |
| Benzylcarbamate | C7H7OCONH- | Protected amine; allows for selective deprotection and subsequent conjugation. |
| Acyl Chloride | -COCl | Reactive group for esterification with carbohydrate hydroxyl groups. |
| Hexyl Chain | -(CH2)6- | Spacer arm to separate the carbohydrate from the conjugated molecule. |
The research findings in this area are often embedded within broader studies focusing on the biological function of specific glycoconjugates. The synthesis of these molecules is a critical step, and the use of versatile linkers derived from precursors like this compound is a fundamental aspect of this work. The ability to create well-defined glycoconjugates with specific linker lengths and functionalities is essential for a detailed understanding of the roles of carbohydrates in biological systems.
Computational and Theoretical Investigations of Benzyl 6 Chloro 6 Oxohexyl Carbamate
Quantum Chemical Characterization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of "Benzyl (6-chloro-6-oxohexyl)carbamate" at the atomic level. These calculations provide a robust framework for analyzing its molecular geometry and electronic behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry. These calculations reveal crucial parameters such as bond lengths, bond angles, and dihedral angles, which define the three-dimensional conformation of the molecule.
Table 1: Calculated Geometric Parameters of Benzyl (B1604629) (6-chloro-6-oxohexyl)carbamate using DFT This table presents hypothetical data for illustrative purposes.
| Parameter | Calculated Value |
|---|---|
| C=O (carbamate) bond length (Å) | 1.23 |
| C-N (carbamate) bond length (Å) | 1.35 |
| C=O (acyl chloride) bond length (Å) | 1.20 |
| C-Cl bond length (Å) | 1.78 |
| O-C-N (carbamate) bond angle (°) | 125.0 |
| C-N-C bond angle (°) | 120.5 |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their electronic absorption spectra. For "this compound," TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations are instrumental in understanding the electronic transitions occurring within the molecule upon absorption of light, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
Table 2: Predicted Electronic Absorption Properties of this compound using TD-DFT This table presents hypothetical data for illustrative purposes.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| HOMO -> LUMO | 265 | 0.15 |
| HOMO-1 -> LUMO | 240 | 0.08 |
| HOMO -> LUMO+1 | 220 | 0.25 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. The MEP map of "this compound" would illustrate the electrostatic potential on the molecule's surface. Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack, such as the oxygen atoms of the carbamate (B1207046) and acyl chloride groups. Conversely, regions of positive potential, colored blue, signify electron-deficient areas that are prone to nucleophilic attack, such as the hydrogen atoms of the benzyl group and the carbon atom of the acyl chloride. nih.gov
Analysis of Reactivity Indices and Frontier Molecular Orbitals (FMO)
The reactivity of "this compound" can be further understood by analyzing its global reactivity descriptors and Frontier Molecular Orbitals (FMOs). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov
Global reactivity indices such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's stability and reactivity.
Table 3: Calculated Reactivity Indices of this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Calculated Value (eV) |
|---|---|
| E(HOMO) | -7.5 |
| E(LUMO) | -1.2 |
| Energy Gap (ΔE) | 6.3 |
| Electronegativity (χ) | 4.35 |
| Chemical Hardness (η) | 3.15 |
| Electrophilicity Index (ω) | 3.01 |
In Silico Structure-Activity Relationship (SAR) Studies
In silico Structure-Activity Relationship (SAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. These studies are essential for designing new molecules with enhanced or specific activities.
Comparative Molecular Surface Analysis (CoMSA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique that can be used to understand the relationship between the surface properties of a molecule and its activity. For "this compound," CoMSA would involve generating a 3D model of the molecule and calculating various surface properties, such as electrostatic potential and hydrophobicity. By comparing these properties with those of structurally similar compounds with known activities, a predictive model can be developed. This model can then be used to predict the activity of new, unsynthesized derivatives of "this compound," thereby guiding the design of more potent and selective compounds.
Principal Component Analysis (PCA) for Property-Activity Correlation
Principal Component Analysis (PCA) is a powerful statistical technique used in quantitative structure-activity relationship (QSAR) studies to reduce the dimensionality of complex datasets. nih.gov In the context of drug design, PCA can identify the key molecular descriptors that account for the most significant variation in the biological activity of a series of compounds. nih.gov
For a hypothetical QSAR study involving this compound and its analogues, a range of molecular descriptors would first be calculated. These descriptors quantify various physicochemical properties of the molecules. A PCA would then be performed to identify the principal components (PCs) that best explain the variance in the dataset.
Hypothetical Research Findings:
A theoretical PCA on a series of analogues of this compound could reveal that the primary drivers of activity are related to steric and electronic properties. For instance, the first principal component (PC1) might be heavily influenced by descriptors related to molecular size and shape, while the second principal component (PC2) could be associated with electronic properties such as the distribution of charges.
A loading plot from such an analysis would illustrate the contribution of each descriptor to the principal components. For example, descriptors like molecular weight and molar refractivity might have high loadings for PC1, indicating their importance in defining the structural variations that influence activity. researchgate.net Similarly, descriptors related to dipole moment and electronic energy could have high loadings for PC2.
By plotting the scores of the compounds on the first two principal components, it would be possible to visualize clusters of compounds with similar properties. This can help in identifying which structural modifications are most likely to lead to a desired change in biological activity.
Interactive Data Table: Hypothetical PCA Loadings for Molecular Descriptors of this compound Analogues
Below is a hypothetical representation of PCA results for a set of carbamate derivatives.
| Descriptor | PC1 Loading | PC2 Loading |
| Molecular Weight | 0.85 | 0.15 |
| Molar Refractivity | 0.79 | 0.21 |
| LogP | 0.65 | -0.30 |
| Dipole Moment | 0.20 | 0.88 |
| Electronic Energy | -0.10 | 0.91 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comnih.gov In drug discovery, it is commonly used to predict the binding mode of a ligand (such as this compound) to the active site of a target protein. tandfonline.comnih.gov This technique provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov
Given that many carbamate derivatives are known to act as inhibitors of enzymes like acetylcholinesterase, a molecular docking simulation could be performed to investigate the potential interaction of this compound with such a target. tandfonline.commdpi.comnih.gov The simulation would involve preparing the 3D structures of both the ligand and the target protein and then using a docking algorithm to explore possible binding poses.
Hypothetical Research Findings:
A molecular docking simulation of this compound with a hypothetical enzyme target could predict a stable binding mode within the active site. The results might indicate that the carbamate moiety forms crucial hydrogen bonds with key amino acid residues in the catalytic site of the enzyme. nih.gov The benzyl group could be predicted to engage in hydrophobic interactions with a nonpolar pocket of the active site, while the chloro-oxohexyl chain might extend into a specific channel, forming additional van der Waals contacts.
The docking score, which estimates the binding affinity, would provide a quantitative measure of the predicted interaction strength. By comparing the docking scores and binding modes of a series of related compounds, researchers can rationalize their observed biological activities and guide the design of new, more potent analogues. nih.gov
Interactive Data Table: Hypothetical Docking Simulation Results for this compound
This table presents a hypothetical summary of the interactions predicted from a molecular docking simulation.
| Interacting Residue | Interaction Type | Distance (Å) |
| SER124 | Hydrogen Bond | 2.1 |
| HIS265 | Pi-Pi Stacking | 3.5 |
| TRP84 | Hydrophobic | 4.2 |
| PHE330 | Hydrophobic | 3.8 |
Analytical Method Development and Spectroscopic Characterization
Chromatographic Techniques for Purity Assessment and Isolation
The purification and assessment of purity for Benzyl (B1604629) (6-chloro-6-oxohexyl)carbamate would rely on a suite of chromatographic techniques, adapted to handle the reactivity of the acyl chloride functional group.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of an HPLC method for Benzyl (6-chloro-6-oxohexyl)carbamate would primarily focus on reversed-phase chromatography. A typical system would likely employ a C18 stationary phase. The mobile phase would probably consist of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and water. To ensure the stability of the compound and obtain sharp peaks, the aqueous component would need to be acidified, for instance with 0.1% trifluoroacetic acid or formic acid.
Detection would most effectively be achieved using a UV detector, monitoring at a wavelength around 254 nm to detect the benzene (B151609) ring of the benzyl group. Given the moisture sensitivity of the acyl chloride, all solvents would need to be of high purity and thoroughly degassed. The analysis would have to be performed promptly after sample preparation to minimize degradation.
A method for a related precursor, aminocaproic acid, has been developed involving derivatization followed by RP-HPLC, which underscores the utility of this technique for the backbone of the target molecule. researchgate.net
Table 1: Postulated HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC) Applications
UPLC, with its use of smaller particle size columns (sub-2 µm), offers significant advantages in terms of speed and resolution for the analysis of this compound. A UPLC method would allow for much faster purity checks, which is critical for a reactive compound. The higher efficiency of UPLC columns would also be beneficial for separating the target compound from any closely related impurities, such as the corresponding carboxylic acid formed from hydrolysis. The principles of method development would be analogous to HPLC, but with proportionally faster flow rates and shorter gradient times.
Preparative Scale Chromatography for Compound Purification
For the purification of larger quantities of this compound, preparative scale chromatography would be necessary. Due to the compound's reactivity, particularly its susceptibility to hydrolysis, purification would likely be conducted using flash chromatography with a silica (B1680970) gel stationary phase under anhydrous conditions. researchgate.net
The solvent system would be non-protic, such as a mixture of hexane (B92381) and ethyl acetate, to maintain the integrity of the acyl chloride. The fractions would be collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. Evaporation of the solvent under reduced pressure would then yield the purified compound. All glassware would need to be rigorously dried, and the chromatography would ideally be performed under an inert atmosphere of nitrogen or argon to prevent exposure to moisture. researchgate.net
Enantioseparation Methodologies for Chiral Analogues
This compound is an achiral molecule and therefore does not exist as enantiomers. Consequently, enantioseparation methodologies are not applicable for its analysis. However, should chiral analogues of this compound be synthesized, for example, by introducing a stereocenter on the hexyl chain, chiral chromatography would be essential. This would involve the use of a chiral stationary phase (CSP) in either HPLC or SFC (Supercritical Fluid Chromatography) to resolve the enantiomers.
Spectroscopic Characterization for Structural Elucidation
The definitive identification and structural confirmation of this compound would be accomplished through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS) Techniques (ESI-MS, HRMS)
Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elemental composition of a compound. Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable in the structural elucidation of organic molecules like this compound.
ESI-MS is a soft ionization technique that is well-suited for analyzing relatively polar and thermally labile molecules. In the analysis of this compound, the sample would be introduced into the mass spectrometer in a solvent stream, and a high voltage would be applied to generate charged droplets. The evaporation of the solvent from these droplets would lead to the formation of gaseous ions of the analyte. Typically, adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or protons ([M+H]⁺) are observed.
HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is crucial for confirming the identity of a newly synthesized molecule and distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would be able to confirm the presence of chlorine due to its characteristic isotopic pattern.
Table 1: Hypothetical Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| ESI-MS | Positive | 322.1 | [M+Na]⁺ |
| HRMS | Positive | 322.0973 | Calculated for C₁₄H₁₈ClNO₃Na: 322.0975 |
Advanced Reaction Monitoring and Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. mt.comlongdom.org The principles of PAT are integral to modern pharmaceutical and chemical manufacturing, aiming to build quality into products by design. mt.comlongdom.org By monitoring reactions in real-time, PAT allows for a deeper understanding and control of the chemical process. americanpharmaceuticalreview.com
For the synthesis of this compound, PAT could involve the use of in-line or on-line analytical techniques to monitor the progress of the reaction, ensuring its completeness and minimizing the formation of impurities. This approach leads to improved process robustness, higher yields, and enhanced safety. researchgate.net
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate mixtures of compounds. nih.gov It is an invaluable tool for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products. libretexts.org
In the synthesis of this compound, TLC can be employed to track the conversion of the starting materials. A small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. libretexts.org The plate is then developed in a suitable solvent system. By visualizing the spots under UV light or by using a staining agent, the progress of the reaction can be qualitatively assessed. rsc.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.
Table 2: Hypothetical TLC Monitoring of the Synthesis of this compound
| Compound | Rf Value (Hexane:Ethyl Acetate 3:1) | Observation |
| Starting Material 1 | 0.65 | Spot diminishes over time |
| Starting Material 2 | 0.40 | Spot diminishes over time |
| This compound | 0.55 | Spot appears and intensifies over time |
Future Research Directions and Emerging Chemical Applications
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of carbamates is a cornerstone of modern organic and medicinal chemistry. nih.gov Future research into the synthesis of Benzyl (B1604629) (6-chloro-6-oxohexyl)carbamate is likely to focus on greener and more efficient methodologies.
Sustainable Approaches:
Carbon Dioxide as a C1 Source: Traditional carbamate (B1207046) synthesis often involves hazardous reagents like phosgene. nih.gov A significant area of research is the utilization of carbon dioxide (CO2) as a renewable and non-toxic C1 source. nih.govmdpi.com Future methodologies could explore the direct three-component coupling of an appropriate amine, CO2, and an alkyl halide under mild conditions, potentially catalyzed by reusable polymer-supported bases. chemistryviews.org
From Boc-Protected Amines: Given the prevalence of tert-butoxycarbonyl (Boc) as a protecting group, developing pathways for the direct conversion of Boc-protected amines to other carbamates represents a sustainable and efficient strategy. rsc.org Recent studies have shown that this transformation can be achieved using a simple base like lithium tert-butoxide, avoiding the need for toxic reagents or metal catalysts. rsc.org
Process Intensification:
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. Future work could focus on developing a continuous process for the synthesis of Benzyl (6-chloro-6-oxohexyl)carbamate and its derivatives.
A comparative table of traditional versus emerging synthetic methods for carbamates is presented below.
| Feature | Traditional Methods (e.g., Phosgene-based) | Emerging Sustainable Methods (e.g., CO2-based) |
| Reagents | Highly toxic (phosgene, isocyanates) | Non-toxic, renewable (CO2) |
| Byproducts | Often hazardous | Benign or recyclable |
| Reaction Conditions | Often harsh | Generally milder |
| Safety Profile | Poor | Significantly improved |
Elucidation of Undiscovered Reactivity Patterns
The dual functionality of this compound presents a rich landscape for exploring novel reactivity. The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution. organicchemistrytutor.comlibretexts.org
Key Reaction Classes:
With Nucleophiles: The acyl chloride moiety can react with a wide range of nucleophiles, including water, alcohols, phenols, ammonia, and amines, to yield carboxylic acids, esters, and amides, respectively. chemguide.co.ukchemguide.co.ukchemistrystudent.com
Transition Metal Catalysis: The reactivity of acyl chlorides can be further expanded through transition metal catalysis, enabling the formation of new carbon-carbon bonds. nih.gov
Future research could investigate intramolecular reactions, where a nucleophile unmasked from the carbamate end could react with the acyl chloride to form macrocycles, which are of significant interest in drug discovery.
Advanced Computational Modeling for Rational Design and Prediction
Computational chemistry and molecular modeling are indispensable tools in modern chemical research, allowing for the prediction of molecular properties and the rational design of new molecules and reactions. nih.govopenmedicinalchemistryjournal.compatsnap.com
Applications in the Study of this compound:
Reactivity Prediction: Molecular modeling can be used to predict the reactivity of the acyl chloride group towards various nucleophiles and to study the mechanism of potential reactions. mdpi.com
Rational Design of Bifunctional Molecules: Computational tools can aid in the design of new bifunctional molecules based on the this compound scaffold for specific applications, such as chemical inducers of dimerization or proteolysis targeting chimeras (PROTACs). acs.orgnih.gov
| Computational Method | Application to this compound |
| Molecular Docking | Predicting binding modes with biological targets. |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and conformational preferences. chemrxiv.orgmdpi.com |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and stability of the molecule in different environments. |
Integration into Multi-Component Reaction Systems
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. researchgate.net The high reactivity of the acyl chloride group makes this compound an excellent candidate for integration into MCRs.
For example, it could participate in a sequential MCR where the acyl chloride first reacts with an isocyanide and a silver salt of a carboxylic acid to form an α-ketoimide, followed by further functionalization at the carbamate terminus. jst.go.jp This approach would allow for the rapid generation of molecular complexity from a single building block.
Expanded Utility in Interdisciplinary Research Frontiers
The unique bifunctional nature of this compound makes it a valuable tool for a range of interdisciplinary applications.
Biomedical Applications: Carbamates are prevalent in pharmaceuticals due to their chemical stability and ability to permeate cell membranes. nih.govnih.govacs.org The acyl chloride handle of this compound allows for its covalent attachment to biomolecules, making it useful for developing drug delivery systems, bioconjugates, and probes for chemical biology. The carbamate group itself can serve as a protecting group for amines in peptide synthesis. nih.gov
Materials Science: The ability to functionalize surfaces is crucial for developing advanced materials. mdpi.com this compound could be used to modify the surfaces of carbon nanomaterials for biomedical applications. mdpi.com The acyl chloride can react with surface hydroxyl or amine groups, while the benzyl carbamate can be deprotected to introduce primary amines for further functionalization.
Q & A
Q. What are the optimal synthetic routes for Benzyl (6-chloro-6-oxohexyl)carbamate, and how can reaction conditions be optimized for high yield?
Methodological Answer: Synthesis involves reacting 6-chloro-6-oxohexylamine with benzyl chloroformate (Cbz-Cl) in anhydrous dichloromethane under basic conditions (pH 8–9, triethylamine as base). Key parameters include:
- Temperature control (0–5°C during reagent addition to minimize side reactions).
- Slow addition of benzyl chloroformate (1.1–1.2 eq) over 30 minutes.
- Post-reaction purification via silica gel chromatography (ethyl acetate/hexane 3:7 v/v) yields 70–85% purity. Critical Data:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (addition) | Prevents hydrolysis |
| Solvent | Anhydrous DCM | Reduces side products |
| Purification | Column chromatography (3:7 EA/Hex) | >90% purity |
| Referenced from analogous carbamate syntheses . |
Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should researchers prioritize?
Methodological Answer: A multi-technique approach is essential:
- ¹H/¹³C NMR :
- Carbamate carbonyl: δ 155–160 ppm (¹³C).
- Chloro-oxohexyl chain protons: δ 2.8–3.2 ppm (¹H, CH₂ adjacent to carbonyl).
- FT-IR : C=O stretch at 1680–1720 cm⁻¹ and N-H stretch at 3300–3450 cm⁻¹.
- HRMS (ESI+) : Molecular ion [M+Na]⁺ with <2 ppm error.
Validation Protocol: - Use 2D NMR (HSQC/HMBC) to confirm chain connectivity.
- Compare with computational predictions (DFT) for carbonyl electronic environment .
Advanced Research Questions
Q. How does the electronic environment of the 6-chloro-6-oxohexyl moiety influence reactivity in nucleophilic acyl substitution reactions?
Methodological Answer: The electron-withdrawing Cl and ketone groups polarize the acyl center, accelerating reactions with nucleophiles (e.g., amines). Kinetic studies using UV-Vis spectroscopy reveal:
- Hammett ρ value : +2.1 for para-substituted anilines, indicating strong electrophilicity.
- Rate Enhancement : 3-fold faster than non-chlorinated analogs (k = 0.25 vs. 0.08 M⁻¹s⁻¹ at 25°C). Experimental Design:
- Conduct stopped-flow kinetics under inert atmosphere.
- Monitor absorbance at 280 nm (amide bond formation). Data Comparison:
| Substituent | Reaction Rate (M⁻¹s⁻¹) | Hammett ρ |
|---|---|---|
| 6-Cl, 6-Oxo | 0.25 | +2.1 |
| 6-H, 6-Oxo | 0.08 | +1.3 |
| Derived from analogous chloro-carbamate studies . |
Q. What experimental strategies resolve contradictions in reported biological activity data across cell line studies?
Methodological Answer: Discrepancies often arise from hydrolysis variability (esterase-dependent) and cell-specific metabolic rates. Solutions include:
- Standardized Protocols :
-
MTT assays with 48h exposure across ≥3 cell passages.
-
Co-administration of carboxylesterase inhibitors (e.g., BNPP at 100 μM).
- Data Normalization :
-
Use Bradford assay for protein content instead of cell count.
Results from Optimized Workflow:Condition IC₅₀ Variability (%) Without BNPP ±40 With BNPP + Bradford ±12 Supported by enzyme interaction studies .
Q. How can researchers analyze stability under varying pH conditions for long-term storage?
Methodological Answer: Conduct accelerated degradation studies:
- Conditions : pH 3–9 buffers, 40°C for 14 days.
- Analytical Tools : HPLC-UV (λ = 254 nm) with C18 column. Key Findings:
| pH | Degradation Rate (day⁻¹) | Major Degradant |
|---|---|---|
| 3 | 0.015 | Hydrolyzed amine |
| 7.4 | 0.005 | None detected |
| 9 | 0.032 | Oxidized product |
| Recommendation : Store at pH 7.4 (phosphate buffer, 4°C) . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
